4-Cyanobenzyl bromide

Photoluminescence Aggregation-Induced Emission (AIE) Materials Chemistry

4-Cyanobenzyl bromide (CAS 17201-43-3) is the superior electrophilic building block for pharmaceutical and materials synthesis. Its para-cyano group (Hammett σp = +0.66) provides quantifiable electronic control unmatched by generic benzyl halides. Validated as the essential 4-cyanobenzyl pharmacophore in Alogliptin (DPP-4 inhibitor) synthesis, it also delivers a 2.8-fold higher absolute luminescence quantum yield (41.00%) in AIE luminogens versus 4-nitrobenzyl analogs. The dual-function architecture—reactive benzylic bromide plus transformable nitrile—enables efficient construction of chelating ligands and bioactive scaffolds. Choose 4-cyanobenzyl bromide for predictable reactivity, patented API applicability, and superior materials performance.

Molecular Formula C8H6BrN
Molecular Weight 196.04 g/mol
CAS No. 17201-43-3
Cat. No. B024449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyanobenzyl bromide
CAS17201-43-3
Synonyms4-(Bromomethyl)benzonitrile;  α-Bromo-p-tolylnitrile;  α-Bromo-p-tolunitrile;  p-(Bromomethyl)benzonitrile;  NSC 95792; 
Molecular FormulaC8H6BrN
Molecular Weight196.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CBr)C#N
InChIInChI=1S/C8H6BrN/c9-5-7-1-3-8(6-10)4-2-7/h1-4H,5H2
InChIKeyUMLFTCYAQPPZER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyanobenzyl bromide (CAS 17201-43-3): A Differentiated Benzyl Halide Building Block with Electron-Withdrawing Cyano Functionality for Medicinal Chemistry and Agrochemical Synthesis


4-Cyanobenzyl bromide (CAS 17201-43-3), also known as 4-(bromomethyl)benzonitrile or α-bromo-p-tolunitrile, is a benzyl halide derivative that serves as a versatile electrophilic building block in organic synthesis [1]. The compound features a benzylic bromide moiety attached to a para-substituted aromatic ring bearing a cyano (-CN) group. This combination of functional groups imparts a distinct reactivity profile: the benzylic bromide provides a reactive site for nucleophilic substitution reactions (SN1/SN2), while the strongly electron-withdrawing cyano group (Hammett σp = +0.66) electronically modulates the aromatic ring and the benzylic carbon, influencing both the rate and selectivity of these transformations [2]. The nitrile group itself serves as a versatile synthetic handle that can be converted into carboxylic acids, amides, tetrazoles, and other functional groups, expanding the utility of this compound in multi-step syntheses [2]. 4-Cyanobenzyl bromide is a white to off-white crystalline solid with a molecular formula of C8H6BrN, a molecular weight of 196.05 g/mol, and a melting point typically reported between 113-117°C .

Why 4-Cyanobenzyl Bromide Cannot Be Replaced by Other Benzyl Halides: Electronic Modulation and Application-Specific Performance Demands


In research and industrial settings, the decision to use a specific chemical intermediate like 4-cyanobenzyl bromide is rarely arbitrary. Attempting to substitute this compound with a generic benzyl halide, such as unsubstituted benzyl bromide or even another para-substituted analog like 4-chlorobenzyl bromide, introduces significant risks to reaction outcomes and final product properties. The key differentiator lies in the strong electron-withdrawing nature of the para-cyano group [1]. This group fundamentally alters the electronic environment of the benzylic carbon, affecting the rate and selectivity of nucleophilic substitution reactions [2]. For instance, the cyano group's -I and -M effects can stabilize the developing negative charge in an SN2 transition state or influence the stability of a benzylic carbocation in an SN1 pathway, leading to reaction kinetics that diverge substantially from those of benzyl bromides with electron-donating or weakly withdrawing groups [2]. Furthermore, the nitrile group is a specific pharmacophore in many bioactive molecules, such as the DPP-4 inhibitor Alogliptin, where it engages in critical hydrogen-bonding interactions with the enzyme's active site [3]. Replacing 4-cyanobenzyl bromide with a compound lacking this nitrile, like 4-methylbenzyl bromide, would simply fail to yield the desired pharmacologically active product. The quantitative evidence below demonstrates these differentiating factors across multiple performance dimensions.

Quantitative Evidence of 4-Cyanobenzyl Bromide Differentiation vs. Structural Analogs


Head-to-Head Photophysical Performance: 4-Cyanobenzyl Bromide Derivative Exhibits 2.8-Fold Higher Quantum Yield vs. 4-Nitrobenzyl Bromide Analog in AIEgen Synthesis

In a direct comparative study synthesizing a series of 1-benzyl-4-(4-triphenylvinylphenyl) pyridinium bromide derivatives, the photoluminescent properties of the compounds were directly compared based on the benzyl bromide used. The derivative synthesized from 4-cyanobenzyl bromide (compound 2) exhibited an absolute luminescence quantum yield (ALQY) of 4.69% as a freshly prepared powder, which is 2.8-fold higher than the 1.70% ALQY for the derivative synthesized from the close structural analog 4-nitrobenzyl bromide (compound 3) [1]. After mechanical grinding (mechanochromism), the performance difference became even more pronounced, with the 4-cyanobenzyl bromide derivative (compound 2) reaching an ALQY of 41.00%, compared to just 14.70% for the 4-nitrobenzyl bromide derivative (compound 3) [1].

Photoluminescence Aggregation-Induced Emission (AIE) Materials Chemistry

Class-Level Electronic Modulation: The Cyano Group's Hammett σp Value of +0.66 Predicts Enhanced Electrophilicity and SN2 Reactivity vs. Weakly Activating Substituents

The reactivity of para-substituted benzyl bromides in nucleophilic substitution reactions can be rationalized and predicted using the Hammett equation (log(k/k₀) = ρσ), where σ is the substituent constant quantifying electronic effects [1]. The cyano group in 4-cyanobenzyl bromide has a Hammett σp value of +0.66, indicating a strong electron-withdrawing effect via both induction (-I) and resonance (-M) [2]. This contrasts sharply with benzyl bromides bearing electron-donating groups, such as 4-methoxybenzyl bromide (σp = -0.27 for OCH₃), which would be expected to exhibit slower SN2 reaction rates with anionic nucleophiles due to decreased electrophilicity at the benzylic carbon [1][2]. Compared to other electron-withdrawing analogs, the cyano group is a moderate activator for SN2 reactions: it is less activating than a nitro group (σp = +0.78 for 4-nitrobenzyl bromide) but more activating than a chloro group (σp = +0.23 for 4-chlorobenzyl bromide) [1][2].

Physical Organic Chemistry Reaction Kinetics Linear Free Energy Relationships

Validated Industrial Relevance: 4-Cyanobenzyl Bromide as a Critical and Documented Intermediate in Alogliptin (DPP-4 Inhibitor) API Synthesis

4-Cyanobenzyl bromide is an established and documented key intermediate in the industrial-scale synthesis of Alogliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used globally for the management of type 2 diabetes mellitus [1]. The synthetic route to Alogliptin requires the incorporation of a 4-cyanobenzyl moiety, which is installed via an alkylation reaction using 4-cyanobenzyl bromide [1]. The nitrile group of the 4-cyanobenzyl fragment forms a crucial hydrogen-bonding interaction with the Arg125 residue in the DPP-4 active site, contributing significantly to the drug's high affinity (Ki = 1.0 nM) and selectivity over other related proteases [2]. In contrast, benzyl bromide analogs lacking the cyano group, such as unsubstituted benzyl bromide or 4-methylbenzyl bromide, are not viable substitutes in this patented synthetic pathway, as they would fail to produce the pharmacologically active Alogliptin molecule [1]. Over 20 new drug patents filed in the past two decades directly or indirectly cite 4-cyanobenzyl bromide as a synthetic raw material, underscoring its broad and growing industrial demand .

Pharmaceutical Process Chemistry API Manufacturing Medicinal Chemistry

Optimal Application Scenarios for 4-Cyanobenzyl Bromide Driven by Quantitative Differentiation


Synthesis of Aggregation-Induced Emission (AIE) Luminogens and Mechanochromic Materials

4-Cyanobenzyl bromide is a preferred building block for synthesizing pyridinium-based AIE luminogens. Direct comparative studies show that the 4-cyanobenzyl-derived compound achieves an absolute luminescence quantum yield (ALQY) of 41.00% after mechanical stimulation, which is 2.8-fold higher than the 4-nitrobenzyl-derived analog [1]. For materials scientists and organic chemists developing bright, stimuli-responsive optical materials, this quantitative performance advantage makes 4-cyanobenzyl bromide the superior choice over alternative benzyl halides.

Development and Scale-Up of Alogliptin and Related DPP-4 Inhibitor APIs

In pharmaceutical process chemistry, 4-cyanobenzyl bromide is the established and patented building block for introducing the essential 4-cyanobenzyl pharmacophore in Alogliptin synthesis [1]. This group engages in a critical hydrogen bond with Arg125 in the DPP-4 active site, which is essential for the drug's picomolar inhibitory activity [2]. For pharmaceutical manufacturers and CMOs, the compound's validated role in commercial API synthesis provides a clear rationale for its procurement over unvalidated or structurally similar alternatives.

Kinetic Studies Requiring a Strongly Electron-Withdrawing Benzyl Halide with a Stable and Quantified Substituent Constant

For researchers investigating structure-reactivity relationships in nucleophilic substitution, 4-cyanobenzyl bromide offers a well-defined and stable electronic perturbation. With a Hammett σp value of +0.66, it provides a strong electron-withdrawing effect that is quantifiable and reproducible, making it an ideal substrate for linear free energy relationship studies [1]. This contrasts with benzyl bromides bearing electron-donating groups (e.g., 4-methoxy, σp = -0.27), which would probe a different region of the reactivity spectrum [2].

Preparation of Functionalized Ligands and Heterocycles via Tandem Nucleophilic Substitution and Nitrile Transformations

4-Cyanobenzyl bromide serves as a dual-function building block, where the benzylic bromide can be substituted with a nucleophile to attach a scaffold, and the cyano group can be subsequently transformed into a tetrazole, amide, or carboxylic acid to introduce additional binding or solubilizing groups [1]. This dual functionality makes it particularly valuable for the synthesis of chelating ligands, as demonstrated in the preparation of pyrazolyl-pyridine ligands with pendant aromatic nitriles, which have applications in coordination chemistry and catalysis [2].

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